(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
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Description
“(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 209.68 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 209.68 . More specific physical and chemical properties were not available in the retrieved information.Safety and Hazards
Future Directions
The future directions for “(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their biological activities. For instance, similar compounds have been studied for their inhibitory activity against SIRT2, suggesting potential applications in the treatment of diseases where SIRT2 is implicated .
Properties
IUPAC Name |
[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-4-6-9-7(10-12-6)5-2-1-3-11-5;/h1-3H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKYGKJXXWMDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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